molecular formula C24H23F3N4O2 B11206131 1-(3-Phenoxypyrazin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide

1-(3-Phenoxypyrazin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide

Cat. No.: B11206131
M. Wt: 456.5 g/mol
InChI Key: AIKALFSFKBMLOU-UHFFFAOYSA-N
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Description

1-(3-PHENOXYPYRAZIN-2-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a phenoxypyrazine moiety, a trifluoromethylphenyl group, and a piperidine carboxamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-PHENOXYPYRAZIN-2-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the phenoxypyrazine core, the introduction of the trifluoromethylphenyl group, and the final coupling with the piperidine carboxamide. Common synthetic routes may involve:

    Formation of Phenoxypyrazine Core: This step often involves the reaction of appropriate pyrazine derivatives with phenol under specific conditions to form the phenoxypyrazine structure.

    Introduction of Trifluoromethylphenyl Group: This can be achieved through various methods, including trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperidine Carboxamide: The final step involves coupling the intermediate with piperidine carboxamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-PHENOXYPYRAZIN-2-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-PHENOXYPYRAZIN-2-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-PHENOXYPYRAZIN-2-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenoxypyrazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide
  • 1-(3-Phenoxypyrazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide

Uniqueness

The uniqueness of 1-(3-PHENOXYPYRAZIN-2-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23F3N4O2

Molecular Weight

456.5 g/mol

IUPAC Name

1-(3-phenoxypyrazin-2-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)20-9-5-4-6-18(20)16-30-22(32)17-10-14-31(15-11-17)21-23(29-13-12-28-21)33-19-7-2-1-3-8-19/h1-9,12-13,17H,10-11,14-16H2,(H,30,32)

InChI Key

AIKALFSFKBMLOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=NC=CN=C3OC4=CC=CC=C4

Origin of Product

United States

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